molecular formula C26H41NP2 B1277518 Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine CAS No. 666856-94-6

Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine

Cat. No. B1277518
M. Wt: 429.6 g/mol
InChI Key: OHWMYFBSMLPIRY-UHFFFAOYSA-N
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Description

Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine is a compound that falls within the category of bis(phosphino)amines, which are characterized by their phosphorus-nitrogen (P-N) framework. These compounds are of interest due to their potential applications in coordination chemistry and catalysis. The bis(phosphino)amines can form complexes with various metals, potentially leading to reactivity that is useful in various chemical transformations.

Synthesis Analysis

The synthesis of bis(phosphino)amines and related compounds has been explored in several studies. For instance, a method for synthesizing bis[aryl(diethoxyphosphoryl)methyl]amines involves the reaction of aromatic aldehydes with ammonia, followed by reaction with diethyl phosphite in the presence of acetyl chloride as a catalyst . Another approach for the synthesis of bis(1-diethoxyphosphorylalkyl)amines is described, where aromatic diimines are treated with diethyl phosphite in the presence of chlorotrimethylsilane . These methods highlight the versatility and efficiency of synthesizing bis(phosphino)amine derivatives from simple starting materials.

Molecular Structure Analysis

The molecular structure of bis(phosphino)amines can vary depending on the substituents attached to the phosphorus and nitrogen atoms. For example, zinc complexes of bis(diisopropyl-) and bis(diphenylphosphino)amines exhibit different structural motifs, such as homoleptic monomeric P,P-chelates and heteroleptic dimeric Zn2N2P2 heterocycles . The structural diversity of these compounds is significant as it can influence their reactivity and the types of complexes they can form with metals.

Chemical Reactions Analysis

Bis(phosphino)amines can participate in various chemical reactions, particularly as ligands in coordination complexes. The reactivity of these complexes with CO2 has been studied, showing that they can form adducts similar to those formed from the reaction of CO2 with frustrated Lewis pairs (FLPs) . In some cases, the reaction with CO2 can lead to cleavage and rearrangement of the N-P bonds . These reactions are important for understanding the potential of bis(phosphino)amines in catalysis and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(phosphino)amines are influenced by their molecular structure. For instance, the presence of bulky substituents can affect the solubility and thermal properties of polymers derived from bis(amine anhydride)s . The electronic properties of the P-N framework, such as the basicity of the nitrogen atom and the ability of the phenolic OH group to act as a hydrogen bond donor, are crucial determinants of the potency and selectivity of bis(phosphino)amines when they function as ligands or inhibitors .

Scientific Research Applications

1. Carbon Dioxide Capture

Bis(di-i-propylphosphino)amine has been studied for its application in carbon dioxide capture. It forms an adduct with B(C6F5)3, demonstrating its reactivity with carbon dioxide, which could be significant in developing methods for CO2 capture and sequestration (Barry et al., 2013).

2. Catalytic Applications in Organometallic Chemistry

The compound has been incorporated in nickel(II) complexes for catalytic ethylene oligomerization. This indicates its potential as a ligand in organometallic catalysts for industrial chemical processes (Ghisolfi et al., 2014).

3. Synthesis of Bis[1-diethoxyphosphorylalkyl] amines

It has been utilized in the synthesis of bis[1-diethoxyphosphorylalkyl]amines, showcasing its importance in the preparation of novel organic compounds with potential applications in various chemical industries (Kaboudin & Moradi, 2006).

4. Asymmetric Hydrogenation

Bis(di-i-propylphosphino)amine-based ligands have been employed in the rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, which is crucial in the pharmaceutical industry for producing chiral compounds (Imamoto et al., 2012).

5. Hydrophosphination of Heterocumulenes

This compound plays a role in the catalysis of hydrophosphination of heterocumulenes, adding to its versatility in chemical synthesis and catalysis (Gu et al., 2015).

6. Formation of Zwitterionic CS2 Adducts

It reacts with CS2 to form zwitterionic adducts, which has implications in understanding the reactivity of phosphorus-nitrogen compounds and their potential applications (Dickie et al., 2015).

Safety And Hazards

The compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), H341 (Suspected of causing genetic defects), and H413 (May cause long lasting harmful effects to aquatic life) .

properties

IUPAC Name

2-di(propan-2-yl)phosphanyl-N-[2-di(propan-2-yl)phosphanyl-4-methylphenyl]-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H41NP2/c1-17(2)28(18(3)4)25-15-21(9)11-13-23(25)27-24-14-12-22(10)16-26(24)29(19(5)6)20(7)8/h11-20,27H,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWMYFBSMLPIRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C(C=C(C=C2)C)P(C(C)C)C(C)C)P(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41NP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine

CAS RN

666856-94-6
Record name Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine
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